An In-Depth Technical Guide to 2-Methoxy-3-methylpyrimidin-4-one: Navigating a Landscape of Limited Data
An In-Depth Technical Guide to 2-Methoxy-3-methylpyrimidin-4-one: Navigating a Landscape of Limited Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Subject Matter
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds.[1][2] This guide focuses on a specific derivative, 2-Methoxy-3-methylpyrimidin-4-one. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. The vast majority of accessible information pertains to its isomers, most notably 2-methoxy-6-methyl-4(1H)-pyrimidinone and 2-methoxy-5-methylpyrimidin-4(3H)-one.
This guide will proceed by presenting the available information on closely related and structurally similar compounds to provide a comparative context. It is imperative for the reader to note that while these related compounds offer valuable insights, their properties cannot be directly extrapolated to 2-Methoxy-3-methylpyrimidin-4-one without experimental validation. This document, therefore, serves as a guide to the existing knowledge landscape and a call for further research into this specific molecule.
Chemical Structure and Identification
The fundamental structure of 2-Methoxy-3-methylpyrimidin-4-one is a pyrimidine ring substituted with a methoxy group at the 2-position, a methyl group at the 3-position, and a carbonyl group at the 4-position.
Chemical Structure:
A proposed 2D structure of 2-Methoxy-3-methylpyrimidin-4-one.
Identifier Summary:
Due to the limited specific data, a dedicated CAS number for 2-Methoxy-3-methylpyrimidin-4-one could not be definitively identified from the search results. For comparative purposes, the identifiers for a closely related isomer are provided below.
| Property | Value (for 2-Methoxy-6-methyl-4(1H)-pyrimidinone) |
| IUPAC Name | 2-methoxy-6-methylpyrimidin-4(1H)-one |
| CAS Number | 55996-28-6[3] |
| Molecular Formula | C6H8N2O2[3] |
| Molecular Weight | 140.14 g/mol [3] |
Physicochemical Properties: A Comparative Analysis
| Property | Value (for 2-Methoxy-6-methyl-4(1H)-pyrimidinone) | Source |
| Melting Point | 207-209 °C | [3] |
| Boiling Point | 202.985 °C at 760 mmHg | [3] |
| Density | 1.252 g/cm³ | [3] |
| Flash Point | 76.563 °C | [3] |
| Refractive Index | 1.55 | [3] |
| Solubility | Water: 1 g/100g . Soluble in chloroform; moderately soluble in ethyl acetate, dichloromethane, and cyclohexane; sparingly soluble in benzene and toluene. | [3] |
The position of the methyl group on the pyrimidine ring can influence crystal packing and intermolecular interactions, and therefore, the melting and boiling points of the 3-methyl isomer may differ from the 6-methyl isomer.
Synthesis and Characterization
Synthesis of a Related Isomer: 2-Methoxy-6-methyl-4(1H)-pyrimidinone
A common synthetic route to the 6-methyl isomer involves the cyclization of O-methylisourea salt with ethyl acetoacetate.[3]
Workflow for the Synthesis of 2-Methoxy-6-methyl-4(1H)-pyrimidinone:
A generalized workflow for the synthesis of the 6-methyl isomer.
Experimental Protocol (for 2-Methoxy-6-methyl-4(1H)-pyrimidinone): [3]
-
Reaction Setup: In a suitable reactor, add water and O-methylisourea salt. Stir and cool the mixture to 0-5 °C.
-
Base Addition: Slowly add a 30% lye solution, ensuring the temperature does not exceed 15 °C.
-
Reactant Addition: Add ethyl acetoacetate dropwise to the reaction mixture.
-
Reaction: Maintain the temperature at 15 °C and continue stirring for 16 hours.
-
Neutralization: Add a 30% hydrochloric acid solution dropwise until the pH of the solution reaches 6.
-
Precipitation and Isolation: Continue stirring for 2 hours. Filter the resulting solid and wash the filter cake with a small amount of water to obtain the product.
Proposed Synthesis of 2-Methoxy-3-methylpyrimidin-4-one
A potential synthetic route for 2-Methoxy-3-methylpyrimidin-4-one could involve the methylation of 2-methoxypyrimidin-4-one. However, this is a theoretical pathway and would require experimental validation to confirm its feasibility and to optimize reaction conditions.
Characterization Techniques
For the characterization of 2-Methoxy-3-methylpyrimidin-4-one, a combination of spectroscopic techniques would be essential:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the methoxy protons (a singlet around 3-4 ppm), the N-methyl protons (a singlet), and the pyrimidine ring protons.
-
¹³C NMR would confirm the presence of the carbonyl carbon, the carbons of the pyrimidine ring, and the methyl carbons of the methoxy and N-methyl groups.
-
-
Mass Spectrometry (MS): Mass spectral analysis would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O stretch of the pyrimidone ring and the C-O stretch of the methoxy group.
Reactivity and Potential Applications
The pyrimidine ring is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2] The substituents on the pyrimidine ring play a crucial role in modulating the pharmacological profile of the molecule.
The methoxy group at the 2-position and the methyl group at the 3-position of 2-Methoxy-3-methylpyrimidin-4-one would influence its electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.
Potential Areas of Research and Application:
-
Kinase Inhibition: Pyrimidine derivatives are known to be effective kinase inhibitors.[4][5] 2-Methoxy-3-methylpyrimidin-4-one could be investigated for its potential to inhibit various kinases implicated in diseases such as cancer.
-
Antimicrobial Agents: The pyrimidine core is present in many antimicrobial drugs. Further investigation into the antibacterial and antifungal properties of this specific isomer is warranted.[6]
-
Scaffold for Library Synthesis: This molecule could serve as a valuable starting material for the synthesis of a library of related compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Specific safety and toxicity data for 2-Methoxy-3-methylpyrimidin-4-one are not available. For handling any novel chemical compound, it is crucial to follow standard laboratory safety procedures. Based on data for structurally related compounds, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
For the related compound, 3-methoxy-2-methyl-1H-pyridin-4-one, the following hazard classifications have been reported: Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3).[7][8]
Conclusion and Future Directions
2-Methoxy-3-methylpyrimidin-4-one represents an understudied molecule within the vast family of pyrimidine derivatives. While a detailed technical guide is hampered by the current lack of specific experimental data, this document provides a framework for future research by summarizing the properties and synthesis of closely related isomers.
The synthesis and thorough characterization of 2-Methoxy-3-methylpyrimidin-4-one are essential next steps. Subsequent investigation into its biological activities could unveil novel therapeutic applications, contributing to the ever-expanding role of pyrimidines in drug discovery. The scientific community is encouraged to pursue research on this and other less-explored chemical entities to unlock their full potential.
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